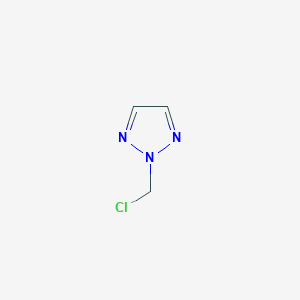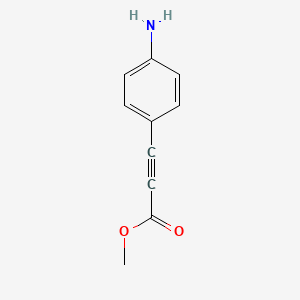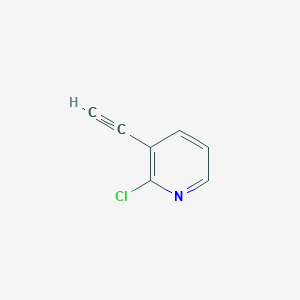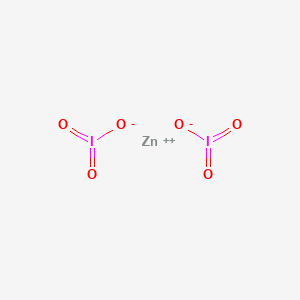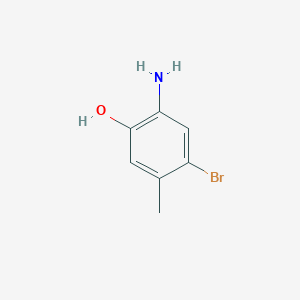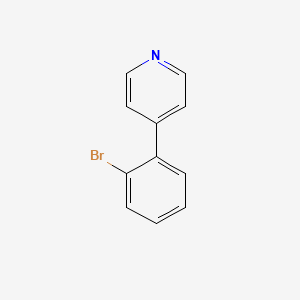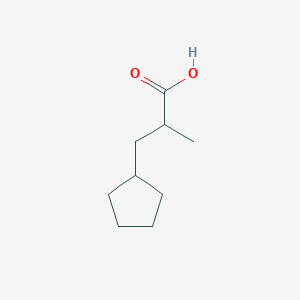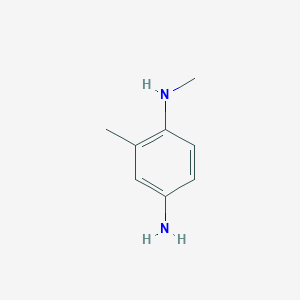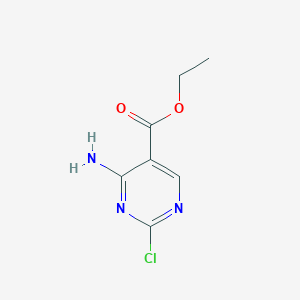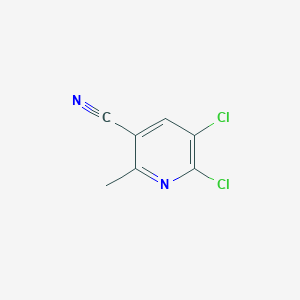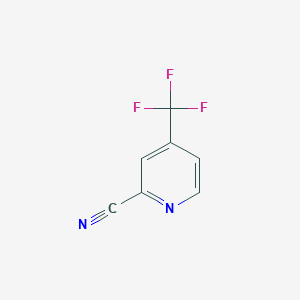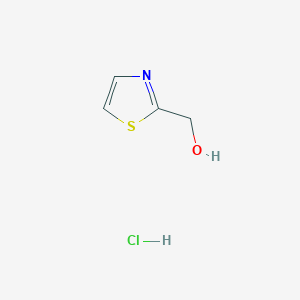
噻唑-2-甲醇盐酸盐
描述
Thiazol-2-ylmethanol hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. Thiazol-2-ylmethanol hydrochloride is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
科学研究应用
Thiazol-2-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
作用机制
Target of Action
Thiazol-2-ylmethanol hydrochloride, like other thiazole derivatives, is known to interact with a variety of biological targets . These targets include various enzymes, receptors, and biochemical pathways that are crucial for maintaining cellular functions . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they can inhibit or activate enzymes, block or stimulate receptors, and modulate biochemical pathways . The specific mode of action of Thiazol-2-ylmethanol hydrochloride would depend on its particular target and the nature of its interaction with that target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways . They can activate or inhibit these pathways, leading to a range of downstream effects . .
Result of Action
Thiazole derivatives are known to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of Thiazol-2-ylmethanol hydrochloride would depend on its particular target and mode of action.
生化分析
Biochemical Properties
Thiazol-2-ylmethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including Thiazol-2-ylmethanol hydrochloride, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their functions. The compound’s ability to form hydrogen bonds and other non-covalent interactions is crucial for its biochemical activity.
Cellular Effects
Thiazol-2-ylmethanol hydrochloride influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . In cancer cells, Thiazol-2-ylmethanol hydrochloride has shown potential in inhibiting cell proliferation and inducing apoptosis . These effects are mediated through the regulation of gene expression and disruption of metabolic pathways essential for cell survival.
Molecular Mechanism
The molecular mechanism of Thiazol-2-ylmethanol hydrochloride involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their catalytic activities. For instance, thiazole derivatives have been reported to inhibit enzymes involved in DNA replication and repair, thereby exerting cytotoxic effects on cancer cells . Additionally, Thiazol-2-ylmethanol hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiazol-2-ylmethanol hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to Thiazol-2-ylmethanol hydrochloride has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of Thiazol-2-ylmethanol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Thiazol-2-ylmethanol hydrochloride is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolic transformations can influence the compound’s efficacy and toxicity. Additionally, Thiazol-2-ylmethanol hydrochloride can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of Thiazol-2-ylmethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
Thiazol-2-ylmethanol hydrochloride exhibits specific subcellular localization patterns. The compound can be targeted to particular organelles or compartments within cells, such as the nucleus or mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular distribution of Thiazol-2-ylmethanol hydrochloride can significantly impact its activity and function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thiazol-2-ylmethanol hydrochloride typically involves the reaction of thiazole with formaldehyde and hydrochloric acid. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the thiazole ring.
Industrial Production Methods: In industrial settings, the production of thiazol-2-ylmethanol hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.
化学反应分析
Types of Reactions: Thiazol-2-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazole-2-carboxylic acid.
Reduction: Reduction reactions can convert it to thiazol-2-ylmethanol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be functionalized at different positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Thiazole-2-carboxylic acid.
Reduction: Thiazol-2-ylmethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
相似化合物的比较
Thiazol-2-ylmethanol hydrochloride can be compared with other thiazole derivatives such as:
Thiazole: The parent compound with a simple thiazole ring.
Thiazole-2-carboxylic acid: An oxidized form of thiazol-2-ylmethanol.
2-Aminothiazole: A derivative with an amino group at the 2-position.
Uniqueness: Thiazol-2-ylmethanol hydrochloride is unique due to its specific functional group (methanol) attached to the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.
属性
IUPAC Name |
1,3-thiazol-2-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS.ClH/c6-3-4-5-1-2-7-4;/h1-2,6H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWARKMZISOCHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607230 | |
| Record name | (1,3-Thiazol-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23784-95-4 | |
| Record name | (1,3-Thiazol-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


